

tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate chemical properties

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Compound of Interest

Compound Name: *tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate*

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Technical Guide: tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate is a fluorinated heterocyclic compound that holds significant potential as a building block in medicinal chemistry and drug discovery. The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and the potential applications of this valuable scaffold.

Chemical Properties

The chemical properties of **tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate** are summarized below. It is important to note that while some experimental data for related compounds is available, many of the properties for this specific molecule are computed.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₇ F ₂ NO ₃	Computed
Molecular Weight	237.24 g/mol	Computed
CAS Number	1209780-71-1	BLD Pharm[1]
Appearance	Solid (predicted)	-
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Not available	-
XLogP3	1.3	PubChem[2]

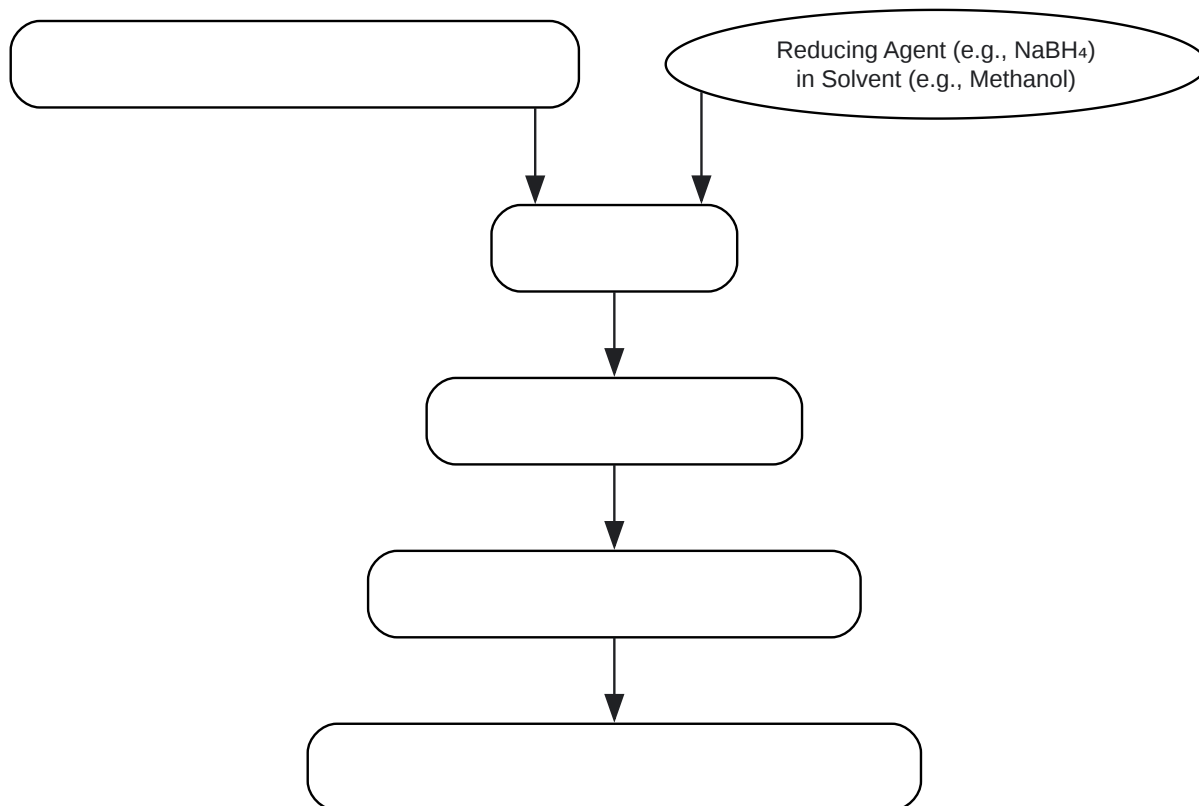
Table 2: Spectroscopic Data (Predicted/Typical)

Technique	Data
¹ H NMR	Expected signals for the tert-butyl group (singlet, ~1.5 ppm), piperidine ring protons (multiplets, 2.5-4.5 ppm), and the hydroxyl proton.
¹³ C NMR	Expected signals for the tert-butyl group (~28, 80 ppm), piperidine ring carbons (including gem-difluorinated carbon), and the carbon bearing the hydroxyl group.
¹⁹ F NMR	Expected signals for the geminal fluorine atoms.
Mass Spectrometry	[M+H] ⁺ expected at m/z 238.12.

Synthesis and Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of **tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate** is not readily available in the scientific literature. However, a common and logical synthetic route involves the reduction of the corresponding ketone, **tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate**.

Experimental Workflow: Synthesis via Reduction



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Caption: Plausible synthetic workflow for the preparation of the target compound.

Detailed Methodology (Hypothetical Protocol):

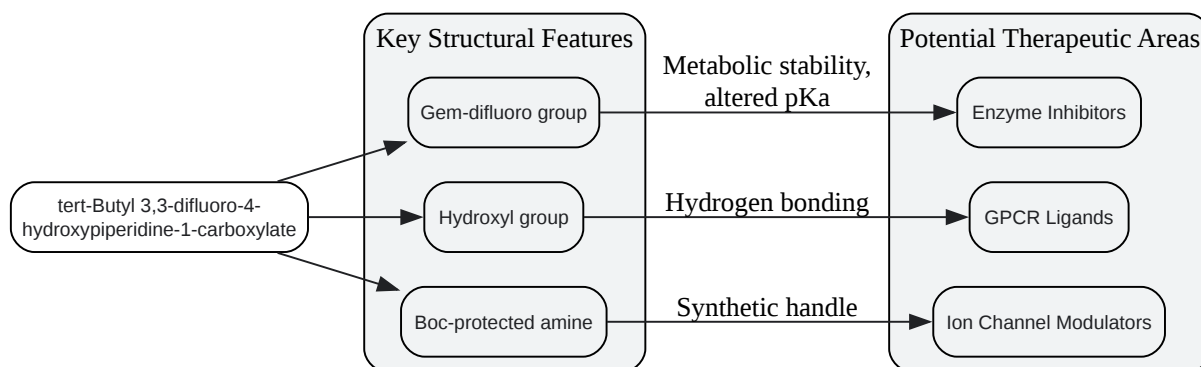
- **Dissolution:** Dissolve tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (1.0 eq) in a suitable solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
- **Cooling:** Cool the solution to 0 °C using an ice bath.
- **Reduction:** Add a reducing agent, such as sodium borohydride (NaBH_4) (1.1-1.5 eq), portion-wise to the stirred solution.

- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- **Quenching:** Slowly add water or a saturated aqueous solution of ammonium chloride to quench the excess reducing agent.
- **Extraction:** Extract the aqueous layer with an organic solvent, such as ethyl acetate or dichloromethane.
- **Drying and Concentration:** Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel to obtain the desired **tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate**.

Potential Applications in Drug Discovery

While specific biological data for **tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate** is not currently available in the public domain, the fluorinated piperidine scaffold is a well-established pharmacophore in numerous biologically active compounds. The introduction of the gem-difluoro group at the 3-position and the hydroxyl group at the 4-position offers unique structural and electronic properties that can be exploited in drug design.

Logical Relationship: From Scaffold to Potential Therapeutic Areas



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Caption: Potential applications based on the compound's structural features.

The presence of the gem-difluoro group can enhance metabolic stability by blocking potential sites of oxidation. Furthermore, the electron-withdrawing nature of the fluorine atoms can modulate the pKa of the piperidine nitrogen, which can be crucial for optimizing binding to target proteins and improving cell permeability. The hydroxyl group provides a key hydrogen bonding donor and acceptor, which can be critical for molecular recognition at the active site of an enzyme or the binding pocket of a receptor.

Based on the known biological activities of other fluorinated piperidine derivatives, this scaffold could be a valuable starting point for the development of novel therapeutics in areas such as:

- Neuroscience: As antagonists or modulators of various receptors in the central nervous system.
- Oncology: As inhibitors of kinases or other enzymes involved in cancer cell proliferation.
- Infectious Diseases: As inhibitors of viral or bacterial enzymes.

Conclusion

tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate is a promising, yet underexplored, building block for drug discovery. Its unique combination of a fluorinated core and a modifiable hydroxyl group makes it an attractive scaffold for the synthesis of novel, biologically active molecules. Further research into its synthesis, characterization, and biological evaluation is warranted to fully unlock its potential in the development of next-generation therapeutics.

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References

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